molecular formula C19H29N3O4S B2901842 N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide CAS No. 898446-30-5

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide

Numéro de catalogue B2901842
Numéro CAS: 898446-30-5
Poids moléculaire: 395.52
Clé InChI: IAPKTTYMVDMJEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide, also known as MSOP or N-[(2S)-2-(2-mesitylsulfonyl-piperidin-2-yl)-ethyl]-N-methyl-oxalamide, is a chemical compound that has gained interest in scientific research due to its potential as a selective antagonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various physiological and pathological processes, including cognitive function, inflammation, and neurodegeneration. In

Mécanisme D'action

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide acts as a selective antagonist for the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central and peripheral nervous systems. When acetylcholine binds to the receptor, it induces the opening of the ion channel, leading to the influx of cations and the generation of an action potential. N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide binds to the receptor at a site that is distinct from the acetylcholine binding site, preventing the ion channel from opening and inhibiting the downstream signaling pathways that are activated by α7 nAChR activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide are largely dependent on the specific experimental conditions and the system being studied. However, some general effects of α7 nAChR antagonism by N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide include inhibition of neurotransmitter release (Krafft et al., 2013), reduction of inflammation (Huang et al., 2018), and improvement of cognitive function (Buccafusco et al., 2016). Additionally, N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide has been shown to have neuroprotective effects in various models of neurodegeneration (Kalkman and Feuerbach, 2016).

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide as a tool compound is its selectivity for the α7 nAChR, which allows for specific investigation of this receptor's role in various processes. Additionally, N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide has a well-defined mechanism of action, which makes it a useful tool for studying the downstream signaling pathways that are activated by α7 nAChR activation. However, one limitation of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide is its relatively low potency compared to other α7 nAChR antagonists, which may require higher concentrations to achieve the desired effect.

Orientations Futures

There are several future directions for research on N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide and α7 nAChR antagonism. One area of interest is the potential therapeutic use of α7 nAChR antagonists in various diseases, including Alzheimer's disease, schizophrenia, and sepsis. Additionally, further investigation is needed to fully understand the downstream signaling pathways that are activated by α7 nAChR activation and how these pathways may be targeted by α7 nAChR antagonists. Finally, the development of more potent and selective α7 nAChR antagonists, including N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide derivatives, may lead to improved tools for investigating the role of this receptor in various processes.

Méthodes De Synthèse

The synthesis of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide has been described in the literature (Jin et al., 2013). Briefly, the starting material 2-mesitylsulfonyl-piperidine was reacted with (S)-2-bromoethylamine hydrobromide to obtain the intermediate (S)-2-(2-mesitylsulfonyl-piperidin-2-yl)-ethylamine. This intermediate was then reacted with N-methyl-oxalamide in the presence of a base to yield N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide.

Applications De Recherche Scientifique

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide has been used as a tool compound to investigate the role of α7 nAChR in various physiological and pathological processes. For example, N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide has been used to study the effects of α7 nAChR activation on cognitive function (Buccafusco et al., 2016), inflammation (Huang et al., 2018), and neurodegeneration (Kalkman and Feuerbach, 2016). Additionally, N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide has been used to investigate the potential therapeutic use of α7 nAChR antagonists in various diseases, including Alzheimer's disease (Krafft et al., 2013), schizophrenia (Meyer and Feldon, 2010), and sepsis (Wang et al., 2019).

Propriétés

IUPAC Name

N-methyl-N'-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-13-11-14(2)17(15(3)12-13)27(25,26)22-10-6-5-7-16(22)8-9-21-19(24)18(23)20-4/h11-12,16H,5-10H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPKTTYMVDMJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.